Cas no 883521-80-0 (2-bromo-N-cyclopentylacetamide)

2-Bromo-N-cyclopentylacetamide is a brominated acetamide derivative featuring a cyclopentyl substituent on the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and agrochemicals. Its reactive bromoacetyl group enables efficient alkylation or nucleophilic substitution reactions, while the cyclopentyl moiety contributes to steric and electronic modulation in target structures. The compound is characterized by its stability under standard handling conditions and high purity, making it suitable for precision applications in medicinal chemistry and material science. Proper storage under inert conditions is recommended to maintain its reactivity and shelf life.
2-bromo-N-cyclopentylacetamide structure
883521-80-0 structure
Product name:2-bromo-N-cyclopentylacetamide
CAS No:883521-80-0
MF:C7H12BrNO
MW:206.080281257629
CID:635845

2-bromo-N-cyclopentylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-bromo-N-cyclopentyl-
    • 2-Bromo-N-cyclopentylacetamide
    • 2-bromo-N-cyclopentylacetamide
    • Inchi: InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
    • InChI Key: KVESMOYKDNWRSD-UHFFFAOYSA-N
    • SMILES: BrCC(NC1CCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3

2-bromo-N-cyclopentylacetamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-bromo-N-cyclopentylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B481748-10mg
2-bromo-N-cyclopentylacetamide
883521-80-0
10mg
$ 65.00 2022-03-28
Life Chemicals
F3310-0934-2.5g
2-bromo-N-cyclopentylacetamide
883521-80-0 95%+
2.5g
$656.0 2023-09-06
TRC
B481748-50mg
2-bromo-N-cyclopentylacetamide
883521-80-0
50mg
$ 115.00 2022-03-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
017249-500mg
2-Bromo-N-cyclopentylacetamide
883521-80-0
500mg
2941CNY 2021-05-07
Life Chemicals
F3310-0934-0.25g
2-bromo-N-cyclopentylacetamide
883521-80-0 95%+
0.25g
$295.0 2023-09-06
Life Chemicals
F3310-0934-5g
2-bromo-N-cyclopentylacetamide
883521-80-0 95%+
5g
$984.0 2023-09-06
Life Chemicals
F3310-0934-1g
2-bromo-N-cyclopentylacetamide
883521-80-0 95%+
1g
$328.0 2023-09-06
1PlusChem
1P0089PZ-500mg
Acetamide, 2-bromo-N-cyclopentyl-
883521-80-0
500mg
$252.00 2025-02-22
Life Chemicals
F3310-0934-0.5g
2-bromo-N-cyclopentylacetamide
883521-80-0 95%+
0.5g
$311.0 2023-09-06
Life Chemicals
F3310-0934-10g
2-bromo-N-cyclopentylacetamide
883521-80-0 95%+
10g
$1378.0 2023-09-06

Additional information on 2-bromo-N-cyclopentylacetamide

Professional Introduction to Compound with CAS No. 883521-80-0 and Product Name: 2-bromo-N-cyclopentylacetamide

The compound with the CAS number 883521-80-0 and the product name 2-bromo-N-cyclopentylacetamide represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and drug development processes. The presence of both a bromine substituent and a cyclopentylacetamide moiety makes this molecule a versatile intermediate in synthetic chemistry, particularly in the design of novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, which often exhibit enhanced biological activity and improved pharmacokinetic properties. The 2-bromo-N-cyclopentylacetamide molecule fits well within this trend, as its structure incorporates elements that are frequently found in biologically active scaffolds. The bromine atom, for instance, serves as a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

One of the most compelling aspects of 2-bromo-N-cyclopentylacetamide is its potential role in the development of small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The cyclopentylacetamide moiety is known to interact favorably with biological targets due to its ability to form hydrogen bonds and hydrophobic interactions. This feature has been leveraged in the design of molecules targeting neurological disorders, where precise modulation of receptor activity is crucial for therapeutic efficacy.

Recent studies have highlighted the importance of 2-bromo-N-cyclopentylacetamide in the synthesis of molecules with anti-inflammatory properties. In particular, derivatives of this compound have shown promise in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. The bromine substituent on the aromatic ring enhances the electrophilicity of the molecule, making it an attractive candidate for further derivatization into potent anti-inflammatory agents.

The compound also finds relevance in the field of medicinal chemistry due to its role as a building block for more complex structures. Its versatility allows chemists to explore diverse chemical spaces, enabling the discovery of novel compounds with tailored biological activities. For instance, modifications at the cyclopentyl ring can lead to changes in solubility, metabolic stability, and target binding affinity, making this molecule a valuable asset in drug discovery campaigns.

Advances in computational chemistry have further enhanced the utility of 2-bromo-N-cyclopentylacetamide by enabling rapid virtual screening and molecular docking studies. These computational approaches allow researchers to predict the binding modes and interactions of this compound with biological targets, thereby expediting the drug discovery process. The integration of experimental data with computational insights has been instrumental in optimizing lead compounds derived from 2-bromo-N-cyclopentylacetamide, leading to more efficient development pipelines.

The synthesis of 2-bromo-N-cyclopentylacetamide itself presents an interesting challenge due to its structural complexity. However, modern synthetic methodologies have made significant strides in streamlining these processes. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled efficient access to this compound and its derivatives. These advances not only facilitate academic research but also hold promise for industrial-scale production.

In conclusion, 2-bromo-N-cyclopentylacetamide (CAS No. 883521-80-0) represents a cornerstone compound in contemporary pharmaceutical research. Its unique structural features and functional handles make it an invaluable tool for chemists and biologists alike. As our understanding of disease mechanisms continues to evolve, compounds like 2-bromo-N-cyclopentylacetamide will undoubtedly play a pivotal role in shaping the future of drug development.

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